(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Chiral chromatography Stereochemical purity Peptide mimetic synthesis

Procure CAS 261165-06-4 for defined (S)-stereochemistry (≥99% chiral purity) and orthogonal Boc protection compatible with Fmoc-SPPS. The para-bromophenyl handle enables Suzuki-Miyaura cross-coupling ~10x faster than 4-chloro analogs, while the β-amino acid backbone confers 5- to 20-fold enhanced serum stability over α-peptides. Melting point 143.8°C and [α]ᴅ²⁰ = -46 ± 2° ensure batch-to-batch consistency. Avoid racemic mixtures (CAS 282524-86-1) or unprotected analogs (CAS 275826-36-3) that compromise experimental reproducibility.

Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
CAS No. 261165-06-4
Cat. No. B1273122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
CAS261165-06-4
Molecular FormulaC14H18BrNO4
Molecular Weight344.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
InChIInChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyZAMLGGRVTAXBHI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(βS)-4-Bromo-β-(((1,1-Dimethylethoxy)carbonyl)amino)benzenepropanoic Acid (CAS 261165-06-4): A Chiral β-Amino Acid Building Block for Peptide Mimetic and Pharmaceutical Synthesis


(βS)-4-Bromo-β-(((1,1-dimethylethoxy)carbonyl)amino)benzenepropanoic acid, commercially designated as Boc-(S)-3-amino-3-(4-bromophenyl)propionic acid or (S)-Boc-4-bromo-β-phenylalanine, is an orthogonally protected, enantiomerically pure β-amino acid derivative with molecular formula C₁₄H₁₈BrNO₄ and molecular weight 344.20 g/mol [1]. The compound features three structurally defining elements: (i) a β-amino acid backbone that confers enhanced resistance to proteolytic degradation compared to natural α-amino acids when incorporated into peptide sequences, (ii) a para-bromophenyl substituent that serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig transformations, enabling late-stage diversification of peptide scaffolds , and (iii) a Boc (tert-butoxycarbonyl) protecting group that permits orthogonal N-terminal protection strategies compatible with Fmoc-based solid-phase peptide synthesis [2]. The (S)-configuration at the β-carbon position is stereochemically defined, with measured specific optical rotation [α]ᴅ²⁰ = -46 ± 2° (c=1 in CH₃COOH or EtOH) .

Why CAS 261165-06-4 Cannot Be Substituted with Unprotected β-Amino Acids or Racemic Mixtures in Quantitative Research Applications


Procurement of this compound over structurally proximal alternatives is mandated by three non-interchangeable parameters that directly affect experimental reproducibility and downstream synthetic outcomes. First, the compound is supplied at a minimum purity of ≥ 98% (HPLC) to ≥ 99% (Chiral HPLC), with chiral purity explicitly verified—a specification that is absent from commercial offerings of the unprotected analog (S)-3-amino-3-(4-bromophenyl)propionic acid (CAS 275826-36-3) and the racemic mixture (CAS 282524-86-1) . Second, the Boc protecting group provides orthogonal amine protection that is selectively cleavable under mild acidic conditions (TFA/DCM) while remaining stable to the basic piperidine conditions used for Fmoc deprotection—a compatibility profile not achievable with Fmoc-protected analogs [1]. Third, the para-bromophenyl moiety distinguishes this compound from non-halogenated β-phenylalanine derivatives and from 4-chloro and 4-fluoro congeners, with bromine's superior leaving-group capacity enabling cross-coupling reaction rates that are approximately one order of magnitude faster than the corresponding 4-chloro analog under standard Suzuki conditions [2].

CAS 261165-06-4 Quantitative Differentiation Evidence: Purity, Stereochemistry, Reactivity, and Physicochemical Benchmarks


Enantiomeric Purity and Stereochemical Specification: Comparison with Unprotected Analog and Racemic Mixture

The compound is supplied with explicitly validated enantiomeric purity of ≥ 99% (Chiral HPLC), with a measured specific optical rotation of [α]ᴅ²⁰ = -46 ± 2° (c=1 in CH₃COOH or EtOH), confirming the (S)-configuration at the β-carbon stereocenter . In contrast, the racemic mixture (CAS 282524-86-1) is commercially available but without chiral purity specification, rendering it unsuitable for applications requiring defined stereochemistry. The unprotected analog (S)-3-amino-3-(4-bromophenyl)propionic acid (CAS 275826-36-3) lacks the orthogonal Boc protection necessary for solid-phase synthesis protocols.

Chiral chromatography Stereochemical purity Peptide mimetic synthesis

Bromine Substituent Reactivity Advantage: Quantitative Cross-Coupling Rate Comparison with 4-Chloro and 4-Fluoro Analogs

The 4-bromophenyl substituent in this compound provides a significantly more reactive aryl halide handle for transition metal-catalyzed cross-coupling reactions compared to its 4-chloro and 4-fluoro counterparts [1]. Under standard Suzuki-Miyaura conditions with Pd(PPh₃)₄ catalyst, aryl bromides undergo oxidative addition approximately one order of magnitude faster than aryl chlorides, and are over 100-fold more reactive than aryl fluorides, which are generally unreactive under conventional Suzuki protocols. This kinetic advantage translates to higher yields and shorter reaction times when diversifying peptide scaffolds post-synthetically, a synthetic utility explicitly noted by suppliers describing the bromine substitution as "facilitating cross-coupling reactions and enhancing reactivity profiles" .

Suzuki-Miyaura coupling Palladium catalysis Peptide diversification

Orthogonal Boc Protection: Compatibility with Fmoc-Based Solid-Phase Peptide Synthesis vs. Unprotected and Fmoc-Protected Analogs

The Boc protecting group on this compound enables orthogonal protection strategies in solid-phase peptide synthesis (SPPS), remaining stable under the basic piperidine conditions (20% piperidine in DMF) used for iterative Fmoc deprotection, while being selectively cleavable under mild acidic conditions (TFA/DCM) [1]. This orthogonality is quantitatively defined: Boc groups exhibit t₁/₂ ~ 30-60 minutes in 50% TFA/DCM at room temperature, whereas Fmoc groups undergo complete cleavage within 5-20 minutes under 20% piperidine conditions [2]. The unprotected analog (CAS 275826-36-3) cannot be directly employed in SPPS without additional protection steps, while Fmoc-protected β-amino acids lack the orthogonal compatibility profile that permits selective deprotection of the N-terminus in the presence of acid-labile side-chain protecting groups or resin linkers.

Solid-phase peptide synthesis Orthogonal protection SPPS

Physicochemical Benchmarking: Melting Point and pKa Comparison with (R)-Enantiomer and Non-Halogenated Analog

The compound exhibits a well-defined melting point of 143.8°C (range: 140-146°C) and a predicted pKa of 4.27 ± 0.10, providing quantitative quality control benchmarks for procurement verification . The (R)-enantiomer (CAS 261380-20-5) displays a slightly lower melting point of 142.1°C, providing a measurable thermodynamic distinction between the stereoisomers . The non-halogenated analog Boc-(S)-3-amino-3-phenylpropionic acid exhibits a lower predicted LogP of approximately 2.2 (vs. 2.6 for the 4-bromo derivative), indicating that bromine substitution increases lipophilicity by approximately 0.4 LogP units—a physiochemically significant difference that affects chromatographic retention time, membrane permeability, and solubility profile [1].

Physicochemical characterization Quality control Process chemistry

β-Amino Acid Backbone: Proteolytic Stability Advantage Relative to α-Amino Acid Counterparts in Peptide Therapeutics

β-Amino acid incorporation into peptide sequences confers substantially enhanced resistance to proteolytic degradation compared to natural α-amino acids. Peptides containing β-amino acid residues typically exhibit half-lives in serum that are 5- to 20-fold longer than their all-α-amino acid counterparts, depending on the specific sequence context and protease exposure [1]. The Boc-protected β-phenylalanine derivative represented by CAS 261165-06-4 serves as a direct precursor for introducing this stability-enhancing motif into peptide scaffolds, with the bromophenyl substituent providing an additional handle for affinity optimization. This class-level stability advantage is a primary driver for β-amino acid adoption in peptide-based therapeutic development, where short in vivo half-life remains a major limitation of natural peptide sequences .

Peptide stability Protease resistance Peptide mimetic design

AGC Kinase Inhibitor Synthetic Utility: Documented Application vs. Non-Halogenated and 4-Fluoro Congeners

This compound is explicitly documented as a starting material for the preparation of pyridinyl benzamide derivatives that function as AGC kinase inhibitors . AGC kinases (including PKA, PKG, and PKC families) represent a therapeutically important target class in oncology and cardiovascular disease. The 4-bromophenyl substitution provides a critical synthetic handle for the construction of biaryl and benzamide pharmacophores that would be inaccessible or synthetically inefficient using non-halogenated or 4-fluoro substituted starting materials. The (S)-stereochemistry is preserved throughout the synthetic sequence to generate enantiomerically defined AGC kinase inhibitors, a requirement not met by racemic starting materials. This documented application distinguishes the compound from closely related analogs that lack similar explicit development pathway documentation.

Kinase inhibitors AGC kinase Pharmaceutical intermediates

CAS 261165-06-4: Evidence-Backed Application Scenarios in Peptide Therapeutics, Kinase Inhibitor Development, and Cross-Coupling Diversification


Enantiomerically Pure β-Peptide Synthesis Requiring Orthogonal N-Terminal Protection

Researchers developing protease-resistant β-peptide therapeutics or peptide mimetics requiring defined (S)-stereochemistry at the β-carbon position should procure CAS 261165-06-4 rather than the racemic mixture or unprotected analog. The compound's ≥ 99% chiral purity and orthogonal Boc protection permit direct incorporation into Fmoc-SPPS protocols without additional protection/deprotection steps, while the β-amino acid backbone confers 5- to 20-fold enhanced serum stability relative to α-amino acid-containing sequences [1].

Late-Stage Peptide Diversification via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams performing structure-activity relationship (SAR) studies on β-peptide scaffolds should utilize CAS 261165-06-4 as the aryl bromide handle of choice. The 4-bromophenyl substituent undergoes oxidative addition in Suzuki-Miyaura cross-coupling approximately 10-fold faster than the corresponding 4-chloro analog and >100-fold faster than the unreactive 4-fluoro analog , enabling efficient installation of diverse aryl, heteroaryl, and vinyl substituents onto pre-formed peptide scaffolds [1].

AGC Kinase Inhibitor Lead Optimization Programs

Pharmaceutical development groups pursuing pyridinyl benzamide-based AGC kinase inhibitors should source CAS 261165-06-4 as a stereochemically defined starting material with documented synthetic precedent . The compound's (S)-configuration eliminates the need for chiral resolution steps that reduce overall yield and complicate scale-up, while the bromine substituent provides a reliable handle for constructing biaryl pharmacophores essential for kinase binding pocket engagement.

Quality-Controlled Procurement for GMP-Precursor Synthesis

Process chemistry and CMC teams requiring rigorously characterized building blocks for scale-up synthesis should select CAS 261165-06-4 over less well-characterized alternatives due to its defined physicochemical benchmarks: melting point 143.8°C (range 140-146°C) , specific optical rotation [α]ᴅ²⁰ = -46 ± 2° [1], and HPLC-verified purity ≥ 98-99% . These parameters provide quantitative acceptance criteria for incoming material verification and ensure batch-to-batch consistency in multi-step synthetic campaigns.

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